molecular formula C12H11NO B3046886 2(1H)-Pyridinone, 6-methyl-1-phenyl- CAS No. 13179-27-6

2(1H)-Pyridinone, 6-methyl-1-phenyl-

Cat. No. B3046886
CAS RN: 13179-27-6
M. Wt: 185.22 g/mol
InChI Key: RHFIVOJSTJQYEM-UHFFFAOYSA-N
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Description

“2(1H)-Pyridinone, 6-methyl-1-phenyl-” is a chemical compound that belongs to the class of organic compounds known as pyridinones . Pyridinones are compounds containing a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom, substituted by one ketone group .


Synthesis Analysis

The synthesis of “2(1H)-Pyridinone, 6-methyl-1-phenyl-” involves the condensation of 6-methyl-2-(1H)-pyridone with iodobenzene . This reaction is carried out under specific conditions to yield "2(1H)-Pyridinone, 6-methyl-1-phenyl-" .


Molecular Structure Analysis

The molecular structure of “2(1H)-Pyridinone, 6-methyl-1-phenyl-” includes a pyridinone ring with a methyl group at the 6th position and a phenyl group at the 1st position . The presence of these functional groups contributes to the unique chemical properties of this compound .

Scientific Research Applications

Coordination Chemistry and Properties

A review by Boča et al. (2011) delves into the chemistry of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole), summarizing their preparation, properties, and complex compounds. This research underscores the potential of these compounds in developing new materials with unique spectroscopic, structural, and magnetic properties, which could have implications in materials science and molecular engineering (Boča, Jameson, & Linert, 2011).

Food Toxicology and Carcinogenic Potential

Zamora and Hidalgo (2015) reviewed the formation and fate of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), highlighting its production from food processing and its carcinogenic potential. This study provides insights into the chemical reactions leading to PhIP formation and suggests that both carbohydrates and lipids contribute to its production and fate, which is crucial for understanding the dietary risk factors associated with processed foods (Zamora & Hidalgo, 2015).

Enzyme Inhibition and Drug Metabolism

Research by Khojasteh et al. (2011) on the selectivity of chemical inhibitors for cytochrome P450 isoforms, including compounds related to 2(1H)-Pyridinone, provides valuable information for the development of drugs with minimized drug-drug interactions. Understanding the selectivity of these inhibitors can aid in predicting potential interactions and enhancing the safety profile of new medications (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).

properties

IUPAC Name

6-methyl-1-phenylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-10-6-5-9-12(14)13(10)11-7-3-2-4-8-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFIVOJSTJQYEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC(=O)N1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00436421
Record name 2(1H)-Pyridinone, 6-methyl-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13179-27-6
Record name 2(1H)-Pyridinone, 6-methyl-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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